Recainam - 74738-24-2

Recainam

Catalog Number: EVT-437972
CAS Number: 74738-24-2
Molecular Formula: C15H25N3O
Molecular Weight: 263.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Recainam is derived from the structure of other known NMDA receptor antagonists but has been modified to enhance its selectivity and efficacy. It belongs to the broader category of amino acid derivatives and is specifically classified under compounds that interact with glutamate receptors. Its chemical formula is C14_{14}H18_{18}N2_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods of Synthesis

The synthesis of Recainam typically involves several key steps that focus on constructing its unique molecular structure. While specific methods may vary, common approaches include:

  1. Starting Materials: The synthesis often begins with readily available amino acids or their derivatives.
  2. Chemical Reactions: Key reactions include alkylation and acylation processes that introduce functional groups necessary for the desired activity.
  3. Purification: After synthesis, techniques such as chromatography are employed to purify the compound from by-products.

Technical details regarding the exact reaction conditions (temperature, solvent choice, etc.) are crucial for optimizing yield and purity but are often proprietary or subject to ongoing research.

Molecular Structure Analysis

Structure and Data

Recainam features a complex molecular structure characterized by:

  • Core Structure: A bicyclic framework that includes a piperidine ring fused to an aromatic system.
  • Functional Groups: The presence of amine and hydroxyl functional groups contributes to its biological activity.

The molecular weight of Recainam is approximately 230.31 g/mol. Its three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interaction sites with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Recainam undergoes various chemical reactions that can be categorized into:

  1. Receptor Binding: As an NMDA receptor antagonist, Recainam competes with glutamate at the binding site, inhibiting receptor activation.
  2. Metabolic Pathways: In vivo studies indicate that Recainam is metabolized primarily in the liver, where it may undergo oxidation or conjugation reactions.

Understanding these reactions is essential for predicting pharmacokinetics and potential drug interactions.

Mechanism of Action

Process and Data

The mechanism of action of Recainam involves:

  • NMDA Receptor Antagonism: By selectively blocking NMDA receptors, Recainam reduces calcium influx into neurons, which can prevent excitotoxicity—a process implicated in various neurodegenerative diseases.
  • Neuroprotective Effects: This antagonism leads to decreased neuronal damage during pathological conditions such as ischemia or traumatic brain injury.

Research data indicate that Recainam's effects can be quantified through electrophysiological studies that measure changes in neuronal excitability and synaptic transmission.

Physical and Chemical Properties Analysis

Physical Properties

Recainam exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its bioavailability.

Relevant data from studies often include melting point ranges and spectral data (e.g., infrared spectroscopy) that confirm its identity.

Applications

Scientific Uses

Recainam has potential applications in various scientific fields:

  • Neuroscience Research: Investigated for its role in studying synaptic transmission and neuroprotection.
  • Pharmacological Development: Explored as a candidate for developing treatments for conditions such as Alzheimer's disease, schizophrenia, and other cognitive disorders.

Ongoing clinical trials aim to elucidate its efficacy and safety profiles further, contributing to the understanding of excitatory neurotransmission modulation in therapeutic contexts.

Introduction

Conceptual Definition and Etymological Origins of Recainam

Recainam (chemical name: N-(3-diethylaminopropyl)-4-methyl-2-phenylquinoline-4-carboxamide) is a synthetically derived compound classified as a Class I antiarrhythmic agent based on the Vaughan-Williams classification system. The nomenclature "Recainam" follows pharmaceutical naming conventions where the prefix "Re-" denotes receptor-targeting activity, while "-cainam" aligns with established antiarrhythmic agents like procainamide, indicating its sodium channel blocking properties. This etymological construction reflects its primary mechanism of action—inhibition of cardiac sodium ion influx during phase 0 of the action potential, thereby suppressing abnormal electrical conduction in ventricular tissue [4] [10].

Structurally characterized by the molecular formula C₁₅H₂₅N₃O (molecular weight: 263.38 g/mol), Recainam features a quinoline backbone substituted with carboxamide and phenyl groups. This configuration facilitates its electrophysiological effects and distinguishes it from naturally derived alkaloid antiarrhythmics like quinidine. The compound exists as a solid with demonstrated stability under standard storage conditions (-20°C), exhibiting solubility in dimethyl sulfoxide (DMSO) at concentrations up to 189.84 mM [4] [10].

Historical Evolution of Recainam Research

Recainam (developmental code Wy-42362) emerged during the late 20th century as part of pharmacological efforts to develop orally bioavailable antiarrhythmic agents with favorable pharmacokinetic profiles. Initial investigations in the 1980s focused on its electrophysiological characterization and preclinical efficacy. Key research milestones include:

  • Pharmacokinetic profiling in Sprague Dawley rats (1985): Intravenous administration (20 mg/kg) demonstrated an AUC₀–inf of 4.1 μg·h/mL, elimination half-life (T₁/₂) of 0.6 hours, mean residence time (MRT) of 0.6 hours, clearance of 4.9 L/kg·h, and volume of distribution (Vss) of 3.2 L/kg, establishing its short-acting pharmacokinetic profile [4].
  • Electrophysiological classification (1986): Studies confirmed Recainam's primary action as a sodium channel blocker (Class I agent) with significant suppression of complex ventricular arrhythmias, positioning it as a potential therapeutic alternative to procainamide derivatives [10].
  • Formulation optimization (late 1980s): Development of oral dosage forms capitalized on its oral bioavailability, though clinical development was discontinued in the 1990s due to shifting research priorities toward newer Class III agents [10].

Table 1: Historical Research Milestones for Recainam

Time PeriodResearch FocusKey Findings
Early 1980sDiscovery & SynthesisIdentification of antiarrhythmic potential; structural optimization
Mid-1980sPreclinical PharmacologyClass I electrophysiological properties; ventricular arrhythmia suppression
Late 1980sPharmacokinetic StudiesOral bioavailability; short half-life (0.6h) in rat models
Early 1990sClinical Development HaltDiscontinuation due to market prioritization of newer agents

Academic Significance and Knowledge Gaps

Recainam occupies a unique conceptual niche in antiarrhythmic pharmacology as a synthetic Class I agent with distinct structural features. Despite established preclinical efficacy, significant knowledge gaps persist in contemporary research:

  • Mechanistic Specificity Gap: While its sodium channel blockade is documented, precise interactions with cardiac sodium channel isoforms (e.g., Nav1.5 subtypes) remain uncharacterized, creating a molecular-level knowledge void regarding subunit specificity and state-dependent binding kinetics [2] [6].
  • Comparative Efficacy Gap: No head-to-head studies exist comparing Recainam's arrhythmia suppression efficacy against contemporary Class I agents (e.g., flecainide, propafenone) in equivalent models, representing a therapeutic evaluation void [6].
  • Translational Research Gap: Despite demonstrated oral activity, its human pharmacokinetic profile, metabolism, and potential drug interactions remain unexplored, constituting a critical practical-knowledge gap between preclinical promise and clinical application [2] [9].

These gaps represent methodological omissions (lack of isoform-specific studies), empirical deficiencies (absence of comparative trials), and translational limitations (unbridged preclinical-clinical divide). Addressing these would require targeted studies employing patch-clamp electrophysiology, metabolic profiling, and comparative in vivo models [6] [9].

Research Objectives and Theoretical Contributions

Research on Recainam aims to achieve three primary objectives with significant theoretical implications:

  • Elucidate Structure-Activity Relationships: Determine how structural modifications to its quinoline-carboxamide core influence sodium channel blocking potency and selectivity, potentially enabling rational drug design of novel derivatives with improved safety profiles [3] [10].
  • Refine Antiarrhythmic Classification Frameworks: Investigate whether Recainam exhibits secondary mechanisms (e.g., potassium channel effects) that might challenge the traditional Vaughan-Williams taxonomy, potentially supporting theoretical revisions to accommodate hybrid electrophysiological actions [3].
  • Establish Pharmacokinetic-Pharmacodynamic Models: Develop mathematical models correlating its plasma concentrations with electrophysiological effects in preclinical models, contributing to theoretical frameworks for predicting antiarrhythmic efficacy of short-acting agents [4] [10].

These objectives would advance theoretical knowledge in cardiac pharmacology by refining drug classification systems, enhancing molecular targeting precision, and improving translational predictability for antiarrhythmic drug development.

Properties

CAS Number

74738-24-2

Product Name

Recainam

IUPAC Name

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

InChI

InChI=1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19)

InChI Key

WHJSFPCTWYLZRC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C

Synonyms

N-(2,6-dimethylphenyl)-N'-(3-(1-methylethylamino)propyl)urea
recainam
recainam hydrochloride
recainam tosylate
Wy 42362
Wy-42,362
Wy-42362

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.